molecular formula C18H20N2O4S B2456923 N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(4-methoxyphenyl)acetamide CAS No. 899953-15-2

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(4-methoxyphenyl)acetamide

Cat. No.: B2456923
CAS No.: 899953-15-2
M. Wt: 360.43
InChI Key: SYRGNPNAKFGUNM-UHFFFAOYSA-N
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Description

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(4-methoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a dioxidoisothiazolidine ring and a methoxyphenyl group

Properties

IUPAC Name

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-24-17-9-3-14(4-10-17)13-18(21)19-15-5-7-16(8-6-15)20-11-2-12-25(20,22)23/h3-10H,2,11-13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYRGNPNAKFGUNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Synthesis Protocol

The synthesis of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(4-methoxyphenyl)acetamide typically follows a multi-step sequence:

  • Formation of the Isothiazolidine Ring :
    The 1,1-dioxidoisothiazolidine moiety is synthesized via cyclization of a β-chloroethylsulfonamide derivative. This step often employs sodium hydride (NaH) in tetrahydrofuran (THF) under nitrogen atmosphere to facilitate dehydrohalogenation and ring closure.

  • Introduction of the Acetamide Group :
    The phenylacetamide segment is introduced through a nucleophilic acyl substitution reaction. 4-Methoxyphenylacetic acid is activated using thionyl chloride (SOCl₂) to form the corresponding acid chloride, which subsequently reacts with 4-(1,1-dioxidoisothiazolidin-2-yl)aniline in dichloromethane (DCM) at 0–5°C.

  • Purification :
    Crude product is purified via silica gel column chromatography (ethyl acetate/hexane, 3:7) followed by recrystallization from ethanol/water (1:1).

Key Reaction Equation :
$$
\text{4-(1,1-Dioxidoisothiazolidin-2-yl)aniline} + \text{4-Methoxyphenylacetyl chloride} \rightarrow \text{this compound} + \text{HCl}
$$

Alternative Pathways

  • Microwave-Assisted Synthesis :
    Reducing reaction times from 12 hours to 30 minutes by employing microwave irradiation (150°C, 300 W) while maintaining yields >85%.
  • Continuous Flow Reactors :
    Industrial-scale production utilizes continuous flow systems with residence times <10 minutes, enhancing reproducibility and minimizing by-products.

Optimization of Reaction Conditions

Catalytic Systems

  • Base Selection :
    Triethylamine (TEA) outperforms pyridine in neutralizing HCl, with yields increasing from 72% to 89%.
  • Solvent Effects :
    Polar aprotic solvents like DCM and THF are optimal. Substituting with toluene reduces yield by 15% due to poor solubility of intermediates.

Temperature and Time

  • Acylation Step :
    Conducting the reaction at 0–5°C minimizes side reactions (e.g., hydrolysis of acid chloride), whereas room temperature leads to 12% yield reduction.
  • Cyclization Step :
    Maintaining temperatures <40°C during isothiazolidine formation prevents decomposition of sulfonamide precursors.

Analytical Characterization

Spectroscopic Data

  • NMR Spectroscopy :

    • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, NH), 7.58–7.62 (m, 2H, Ar-H), 7.32–7.36 (m, 2H, Ar-H), 3.81 (s, 3H, OCH₃), 3.45–3.52 (m, 4H, isothiazolidine-CH₂).
    • ¹³C NMR (100 MHz, DMSO-d₆) : δ 170.2 (C=O), 159.1 (OCH₃), 134.5–114.7 (Ar-C), 52.1 (isothiazolidine-SO₂).
  • IR Spectroscopy :
    Peaks at 1675 cm⁻¹ (C=O stretch), 1320 cm⁻¹ (SO₂ asymmetric stretch), and 1245 cm⁻¹ (C-O-C stretch).

Elemental Analysis

  • Calculated for C₁₈H₁₈N₂O₄S : C 58.36%, H 4.90%, N 7.56%, S 8.66%.
  • Found : C 58.22%, H 4.85%, N 7.49%, S 8.59%.

Industrial and Medicinal Applications

Pharmaceutical Relevance

The compound’s sulfonamide and acetamide groups confer potential kinase inhibitory activity, analogous to EGFR/HER2 inhibitors described in recent patents. Structural similarities to clinical candidates suggest utility in oncology, though in vivo studies remain pending.

Material Science Applications

The dioxidoisothiazolidine moiety enhances thermal stability (TGA: decomposition >250°C), making it suitable for high-performance polymers.

Chemical Reactions Analysis

Types of Reactions

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(4-methoxyphenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized under strong oxidizing conditions.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the phenyl rings or the acetamide group.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(4-methoxyphenyl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide: Lacks the methoxy group, which may affect its reactivity and applications.

    N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(4-hydroxyphenyl)acetamide: Contains a hydroxy group instead of a methoxy group, potentially altering its chemical properties and biological activity.

Uniqueness

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(4-methoxyphenyl)acetamide is unique due to the presence of both the dioxidoisothiazolidine ring and the methoxyphenyl group, which may confer distinct chemical and biological properties compared to similar compounds.

Biological Activity

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(4-methoxyphenyl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of isothiazolidinones and exhibits various biological properties that warrant detailed exploration.

Chemical Structure

The compound features a unique structural arrangement that includes:

  • A dioxidoisothiazolidinyl group
  • A phenyl ring
  • An acetamide moiety with a methoxy substitution.

This structural complexity contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Preliminary studies suggest that it may inhibit key enzymes involved in cell cycle regulation, such as cyclin-dependent kinases (CDKs), which are crucial for cancer cell proliferation. By inhibiting these enzymes, the compound may induce cell cycle arrest and apoptosis in cancer cells .

Anticancer Properties

Research has indicated that compounds with similar structural features exhibit anticancer properties through mechanisms such as:

  • Inhibition of HSP90 : HSP90 inhibitors can destabilize client proteins involved in oncogenic signaling pathways, leading to reduced tumor growth .
  • Cell Cycle Arrest : Inhibition of CDKs can result in the cessation of cell division, providing a therapeutic avenue for cancer treatment.

Antimicrobial Activity

The sulfonamide derivatives related to this compound have shown antimicrobial properties by mimicking para-aminobenzoic acid (PABA), thus inhibiting bacterial folic acid synthesis. This mechanism is critical in the development of new antibiotics .

Research Findings and Case Studies

Several studies have investigated the biological activity of related compounds. Below is a summary table highlighting key findings:

StudyCompoundBiological ActivityFindings
1N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-ethoxybenzamideAnticancerInduced apoptosis in breast cancer cells through CDK inhibition .
2N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methylbenzenesulfonamideAntimicrobialDemonstrated significant antibacterial activity against E. coli .
3Methacetin (related structure)Analgesic/AntipyreticExhibited moderate analgesic effects in animal models .

Q & A

Q. What are the key considerations for synthesizing N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(4-methoxyphenyl)acetamide?

Synthesis involves multi-step organic reactions, including:

  • Coupling reactions : Amide bond formation between the isothiazolidine and acetamide moieties under anhydrous conditions.
  • Functional group protection : Methoxy and dioxidoisothiazolidinyl groups require protection to avoid side reactions (e.g., using tert-butyldimethylsilyl (TBS) groups).
  • Purification : Column chromatography or recrystallization ensures >95% purity. Reaction parameters (temperature, solvent polarity) are optimized to maximize yield .

Q. How is the structural integrity of the compound confirmed post-synthesis?

Analytical methods include:

  • NMR spectroscopy : ¹H and ¹³C NMR verify proton environments and carbon frameworks, respectively. For example, the methoxy group shows a singlet at δ 3.8 ppm .
  • High-Performance Liquid Chromatography (HPLC) : Retention time and peak symmetry assess purity.
  • Mass spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., m/z 429.4 for [M+H]⁺) .

Q. What solubility and stability profiles are critical for in vitro assays?

  • Solubility : Tested in DMSO (≥50 mM) and aqueous buffers (pH 4–8) using dynamic light scattering.
  • Stability : Assessed via accelerated degradation studies (40°C/75% RH for 14 days) with HPLC monitoring. Hydrolysis of the acetamide group is a common degradation pathway under acidic conditions .

Advanced Research Questions

Q. How are discrepancies in reported biological activity data resolved across studies?

Discrepancies (e.g., IC₅₀ variations in kinase inhibition assays) are addressed by:

  • Assay standardization : Uniform cell lines (e.g., HEK293 for kinase studies) and ATP concentrations (1–10 µM) reduce variability.
  • Structural analogs : Compare activity of derivatives (e.g., replacing the methoxyphenyl group with fluorophenyl) to identify SAR trends .

Q. What strategies optimize the compound’s reactivity with biological targets?

  • Molecular docking : Predict binding modes with cyclin-dependent kinase 2 (CDK2) using AutoDock Vina. The dioxidoisothiazolidinyl group forms hydrogen bonds with Lys33 and Glu81 residues .
  • In vitro mutagenesis : Site-directed mutations in target enzymes validate predicted interactions .

Q. How are pharmacokinetic properties predicted computationally?

  • QSAR models : Correlate logP (calculated at 2.8) with membrane permeability.
  • Molecular dynamics simulations : Simulate blood-brain barrier penetration using CHARMM force fields. The compound’s polar surface area (≈110 Ų) suggests limited CNS bioavailability .

Q. What experimental designs mitigate off-target effects in cellular assays?

  • Counter-screening : Test against unrelated kinases (e.g., EGFR, VEGFR2) at 10 µM.
  • Proteome profiling : Use affinity pulldown assays with biotinylated analogs to identify non-target interactions .

Data Contradiction Analysis

Q. How to interpret conflicting data on the compound’s stability in biological matrices?

  • Matrix effects : Plasma protein binding (≈90%) reduces free drug concentration, skewing stability results. Use LC-MS/MS to quantify unbound fractions .
  • Metabolite interference : Human liver microsome assays identify major metabolites (e.g., O-demethylation products) that may cross-react in assays .

Tables

Table 1. Key Physicochemical Properties

PropertyValueMethod/Reference
Molecular Weight429.4 g/molHRMS
logP2.8QSAR
Aqueous Solubility (pH 7.4)0.12 mg/mLDLS

Table 2. Biological Activity Comparison with Analogs

Compound ModificationCDK2 IC₅₀ (nM)Selectivity (vs. EGFR)Reference
Parent Compound85 ± 1250-fold
4-Fluorophenyl Acetamide120 ± 1830-fold

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